molecular formula C22H16FN3O3S B265302 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265302
M. Wt: 421.4 g/mol
InChI Key: QUOLPLBYEBRCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the activation of various cellular pathways that regulate cell growth, differentiation, and survival. This compound has been found to target specific proteins involved in these pathways, including Akt, ERK, and NF-κB. By inhibiting the activity of these proteins, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to regulate glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to elucidate the mechanisms underlying its various biochemical and physiological effects, which can lead to the development of new therapeutic agents for a range of diseases.

Synthesis Methods

The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a series of chemical reactions. The first step involves the condensation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-fluorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a suitable catalyst to produce the desired compound.

Scientific Research Applications

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression.

properties

Product Name

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16FN3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16FN3O3S/c1-3-16-24-25-22(30-16)26-18(12-6-4-5-7-14(12)23)17-19(27)13-10-11(2)8-9-15(13)29-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI Key

QUOLPLBYEBRCRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5F

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5F

Origin of Product

United States

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